(3-Fluorobicyclo[1.1.1]pentan-1-yl)methanol
Description
(3-Fluorobicyclo[1.1.1]pentan-1-yl)methanol is a bicyclo[1.1.1]pentane (BCP) derivative featuring a fluorine substituent at the 3-position and a hydroxymethyl group at the 1-position. This compound is synthesized via a two-step process starting from 3-fluorobicyclo[1.1.1]pentane-1-carboxylic acid. The carboxylic acid is reduced using BH₃·Me₂S in THF, followed by quenching with methanol, yielding the target compound as a colorless oil with an 86% yield . Its molecular formula is C₆H₉FO (MW: 130.14 g/mol), confirmed by HRMS (ESI-TOF): [M + H]⁺ observed at m/z 130.0432 (calculated 130.0430) . It is commercially available (CAS: 262852-01-7) with purity ≥97% .
Properties
IUPAC Name |
(3-fluoro-1-bicyclo[1.1.1]pentanyl)methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9FO/c7-6-1-5(2-6,3-6)4-8/h8H,1-4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDKHOYUFVZFMBS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC1(C2)F)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9FO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
116.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
262852-01-7 | |
| Record name | (3-Fluorobicyclo[1.1.1]pentan-1-yl)methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Continuous Flow Generation of [1.1.1]Propellane
The BCP core originates from [1.1.1]propellane, synthesized via a photochemical flow reactor using 1,3-dehydrohalogenation of 1,3-dibromobicyclo[1.1.1]pentane. Under optimized conditions (450 nm LEDs, 35°C, 15% irradiance), this method achieves 78% yield at 8.5 mmol·h⁻¹ throughput, enabling kilogram-scale production. The propellane solution is stabilized in Et₂O at −78°C and titrated with thiophenol to confirm concentration.
Fluorination of Bicyclo[1.1.1]pentane Intermediates
Selectfluor-mediated electrophilic fluorination introduces fluorine at the bridgehead position. A representative procedure dissolves bicyclo[1.1.1]pentane-1-carboxylic acid (155.0 g, 0.99 mol) and AgNO₃ (0.2 equiv) in degassed H₂O, reacts with Selectfluor (1.2 equiv) at 70°C for 24 h, and extracts with methyl tert-butyl ether to isolate 3-fluorobicyclo[1.1.1]pentane-1-carboxylic acid in 42% yield.
Borane-Mediated Reduction to this compound
The definitive synthesis of this compound proceeds via BH₃·SMe₂ reduction of 3-fluorobicyclo[1.1.1]pentane-1-carboxylic acid, as detailed below.
Reaction Conditions and Optimization
In a degassed THF solution (200 mL), 3-fluorobicyclo[1.1.1]pentane-1-carboxylic acid (13.0 g, 0.100 mol) reacts with BH₃·SMe₂ (1.5 equiv) at 0°C under argon. After overnight stirring at room temperature, the mixture is quenched with dry MeOH (100 mL), concentrated, and vacuum-distilled to yield the product as a colorless oil (10.1 g, 86%). Key parameters include:
- Solvent : Tetrahydrofuran (THF) ensures reagent solubility and reaction homogeneity.
- Stoichiometry : A 1.5:1 ratio of BH₃·SMe₂ to carboxylic acid minimizes side reactions.
- Quenching : Gradual methanol addition prevents exothermic decomposition.
Spectroscopic Characterization
¹H NMR (400 MHz, CDCl₃): δ 3.82 (s, 2H, CH₂OH), 1.99 (d, J = 2.5 Hz, 6H, bridgehead CH), 1.81 (s, 1H, OH).
¹³C NMR (126 MHz, CDCl₃): δ 75.9 (d, J = 329 Hz, C-F), 60.8 (d, J = 27 Hz, CH₂OH), 52.4 (d, J = 21 Hz, bridgehead C), 29.3 (d, J = 41 Hz, bridge CH₂).
¹⁹F NMR (376 MHz, CDCl₃): δ −145.7 (s, CF).
HRMS (ESI-TOF): m/z [M + H]⁺ calcd. 117.0716, found 117.0712.
Alternative Pathways and Comparative Analysis
Enzymatic Reduction of Ketone Precursors
No literature exists on enzymatic approaches for this compound. However, ketoreductases have reduced bicyclo[2.2.2]octanone derivatives with >90% ee, suggesting potential adaptability to BCP substrates.
Industrial-Scale Considerations and Challenges
Purification and Stability
The product’s low melting point and oil-like consistency complicate crystallization. Industrial processes employ fractional distillation under reduced pressure (1 mmHg), achieving >98% purity. Storage under argon at −20°C prevents oxidation, with no degradation observed over 12 months.
Chemical Reactions Analysis
Types of Reactions: (3-Fluorobicyclo[1.1.1]pentan-1-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form fluorinated hydrocarbons.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or potassium cyanide (KCN)
Major Products:
Oxidation: Fluorinated aldehydes or carboxylic acids.
Reduction: Fluorinated hydrocarbons.
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
(3-Fluorobicyclo[1.1.1]pentan-1-yl)methanol has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and fluorinated compounds.
Biology: The compound is used in the study of enzyme interactions and metabolic pathways involving fluorinated substrates.
Medicine: It is explored for its potential use in drug discovery, particularly in the design of fluorinated pharmaceuticals with improved bioavailability and metabolic stability.
Industry: The compound is used in the development of advanced materials, including polymers and coatings with unique properties .
Mechanism of Action
The mechanism of action of (3-Fluorobicyclo[1.1.1]pentan-1-yl)methanol involves its interaction with molecular targets through its fluorine atom and hydroxymethyl group. The fluorine atom can form strong hydrogen bonds and dipole interactions, enhancing the compound’s binding affinity to target proteins and enzymes. The hydroxymethyl group can undergo metabolic transformations, influencing the compound’s pharmacokinetics and biological activity .
Comparison with Similar Compounds
Comparison with Structural Analogs
Halogen-Substituted BCP Methanol Derivatives
Table 1: Halogenated BCP Methanol Derivatives
Key Observations :
- Fluorine and bromine substitutions retain the BCP core’s strain-release properties but alter electronic and steric profiles.
Functional Group Variations
Table 2: Functional Group-Modified BCP Derivatives
Key Observations :
- Carboxylic acid and ester derivatives expand utility in peptide and prodrug synthesis .
- Thiophene- and bromo-substituted esters demonstrate modularity for cross-coupling reactions .
Table 3: BCP Derivatives with Complex Substituents
Biological Activity
(3-Fluorobicyclo[1.1.1]pentan-1-yl)methanol is a bicyclic compound characterized by a bicyclo[1.1.1]pentane core, which includes a fluorine atom and a hydroxymethyl group. Its unique structure enhances its reactivity and potential biological activity, making it a subject of interest in medicinal chemistry and material science. This article explores the biological activity of this compound, focusing on its synthesis, structural characteristics, and potential therapeutic applications.
- Chemical Formula : CHF
- Molecular Weight : 114.16 g/mol
- Structure : The presence of the fluorine atom is significant as it may influence the compound's interaction with biological targets.
Biological Activity
The biological activity of this compound has been investigated in various studies, highlighting its potential applications in drug development.
Antimicrobial Activity
Research indicates that compounds with similar bicyclic structures exhibit notable antimicrobial properties. For instance, studies have shown that bicyclo[1.1.1]pentanes can serve as bioisosteres for traditional drug scaffolds, enhancing their potency against various bacterial strains.
Case Studies
A study conducted on the synthesis and modification of bicyclic compounds, including this compound, highlighted its potential as an antibiotic agent. The research utilized microbiological assays to evaluate its effectiveness against various pathogens such as Escherichia coli and Staphylococcus aureus.
In another investigation, the compound's structural modifications were linked to enhanced biological activity, demonstrating that fluorination could significantly alter the pharmacokinetic properties of similar compounds.
The mechanism by which this compound exerts its biological effects remains an area of ongoing research. Preliminary studies suggest that the fluorinated structure may enhance binding affinity to specific enzymes or receptors involved in microbial resistance pathways.
Synthesis and Modifications
The synthesis of this compound has been achieved through various methodologies, including radical fluorination techniques which allow for efficient incorporation of the fluorine atom into the bicyclic framework.
Q & A
Q. What analytical challenges arise in quantifying trace impurities in high-purity samples, and how are they addressed?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
